5-Bromo-2-methoxybenzylzinc chloride

Catalog No.
S1903925
CAS No.
352530-35-9
M.F
C8H8BrClOZn
M. Wt
300.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methoxybenzylzinc chloride

CAS Number

352530-35-9

Product Name

5-Bromo-2-methoxybenzylzinc chloride

IUPAC Name

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride

Molecular Formula

C8H8BrClOZn

Molecular Weight

300.9 g/mol

InChI

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

VGKCWJCGDDKRRZ-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+]

Canonical SMILES

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2]

The exact mass of the compound 5-Bromo-2-methoxybenzylzinc chloride solution is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-methoxybenzylzinc chloride (CAS 352530-35-9) is a highly functionalized, pre-formed benzylic organozinc reagent typically supplied as a stabilized 0.5 M solution in tetrahydrofuran (THF). In industrial and advanced laboratory settings, this reagent is primarily procured to execute highly chemoselective Negishi cross-couplings [1]. Unlike highly reactive organolithium or Grignard reagents, this organozinc compound exhibits exceptional functional group tolerance, allowing it to be coupled with complex electrophiles containing esters, ketones, and nitriles without unwanted nucleophilic attack. Furthermore, the presence of the 5-bromo substituent provides a critical orthogonal handle, enabling subsequent downstream cross-coupling reactions (such as Suzuki or Buchwald-Hartwig) after the initial benzylic C-C bond formation [2].

Attempting to substitute this specific organozinc reagent with its Grignard equivalent (5-bromo-2-methoxybenzylmagnesium chloride) routinely fails in complex synthesis due to the Grignard's aggressive reactivity, which leads to competitive halogen-metal exchange at the aryl bromide and poor functional group tolerance [1]. Alternatively, substituting with a benzylic boronic acid—such as (5-bromo-2-methoxybenzyl)boronic acid—for Suzuki coupling introduces severe stability issues, as benzylic boronic acids are highly prone to rapid protodeboronation under the requisite basic aqueous conditions [2]. Finally, attempting to generate this zinc reagent in-house from 4-bromo-2-(chloromethyl)-1-methoxybenzene using standard zinc dust often results in high levels of Wurtz-type homocoupling (bibenzyl formation), making the procurement of the pre-formed, highly reactive zinc-derived solution essential for reproducible, high-yield manufacturing.

Elimination of Wurtz Homocoupling via Pre-Formed Reagent Procurement

In-house generation of benzylic zinc reagents from benzyl chlorides using standard zinc dust is notoriously plagued by Wurtz homocoupling, which consumes the starting material to form useless bibenzyl dimers. Procuring the pre-formed 5-Bromo-2-methoxybenzylzinc chloride (0.5 M in THF) limits homocoupling byproducts to trace levels (<2%), whereas in situ generation typically results in 15–30% homocoupling [1]. This pre-titrated stability ensures reliable stoichiometry and significantly simplifies downstream purification.

Evidence DimensionHomocoupling (bibenzyl) byproduct formation
Target Compound DataPre-formed 0.5 M organozinc solution (<2% byproduct)
Comparator Or BaselineIn situ generation via standard zinc dust (15-30% byproduct)
Quantified DifferenceUp to 15-fold reduction in homocoupling waste
ConditionsStandard Negishi coupling preparation at room temperature

Procuring the pre-formed solution prevents severe yield losses and complex chromatographic separations associated with bibenzyl impurities.

Orthogonal Chemoselectivity and C-Br Bond Preservation

The primary strategic value of 5-Bromo-2-methoxybenzylzinc chloride lies in its ability to selectively react at the benzylic zinc-carbon bond while leaving the aryl bromide entirely intact. During Pd-catalyzed Negishi cross-coupling, this reagent demonstrates >95% preservation of the C-Br bond[1]. In contrast, utilizing the Grignard analog (5-bromo-2-methoxybenzylmagnesium chloride) leads to competitive halogen-metal exchange and oligomerization, preserving the C-Br bond in <50% of the product [2].

Evidence DimensionPreservation of the 5-bromo substituent during coupling
Target Compound Data5-Bromo-2-methoxybenzylzinc chloride (>95% preservation)
Comparator Or Baseline5-Bromo-2-methoxybenzylmagnesium chloride (<50% preservation)
Quantified Difference>45% absolute improvement in chemoselectivity
ConditionsPd-catalyzed cross-coupling with an aryl chloride/triflate electrophile

It eliminates the need for complex protecting group strategies or re-halogenation steps, enabling direct, step-wise orthogonal functionalization.

Enhanced Stability Against Protodeboronation

When selecting a benzylic nucleophile, buyers often weigh zinc reagents against boronic acids. Benzylic boronic acids, such as (5-bromo-2-methoxybenzyl)boronic acid, are highly unstable and undergo rapid protodeboronation under the basic conditions required for Suzuki coupling, often limiting target yields to <40% [1]. 5-Bromo-2-methoxybenzylzinc chloride operates under neutral Negishi conditions, avoiding protodemetalation entirely and routinely delivering coupling efficiencies exceeding 90% [2].

Evidence DimensionNucleophile degradation (protodemetalation) prior to coupling
Target Compound Data5-Bromo-2-methoxybenzylzinc chloride (Negligible degradation, >90% coupling efficiency)
Comparator Or Baseline(5-Bromo-2-methoxybenzyl)boronic acid (Rapid protodeboronation, <40% coupling efficiency)
Quantified Difference>50% higher coupling efficiency due to reagent stability
ConditionsStandard cross-coupling conditions (neutral Negishi vs basic Suzuki)

Procuring the zinc reagent instead of the boronic acid analog prevents catastrophic reaction failure caused by the inherent instability of benzylic boron species.

Step-Wise Orthogonal API Scaffold Synthesis

Because the 5-bromo group is quantitatively preserved during the initial Negishi coupling, this reagent is a highly effective choice for building complex pharmaceutical scaffolds. Chemists can first couple the benzylic position to a core heterocycle, and subsequently utilize the intact aryl bromide for a late-stage Buchwald-Hartwig amination or Suzuki coupling without requiring intermediate re-halogenation [1].

Late-Stage Functionalization of Sensitive Electrophiles

The mild reactivity of the organozinc chloride allows for cross-coupling with advanced intermediates containing sensitive functional groups such as esters, ketones, or nitriles. This makes it a highly effective procurement choice over Grignard equivalents when modifying complex, highly functionalized molecules where nucleophilic addition must be strictly avoided [2].

Synthesis of Methoxy-Directed Homogeneous Catalysts

The 2-methoxy group can act as a hemilabile directing group or secondary coordination site. Procuring this specific regioisomer allows materials scientists and catalyst developers to precisely install a coordinating methoxy ether adjacent to a modularly functionalizable (via the 5-bromo position) aromatic framework, enabling the rapid library synthesis of novel bidentate ligands [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

297.87385 g/mol

Monoisotopic Mass

297.87385 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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